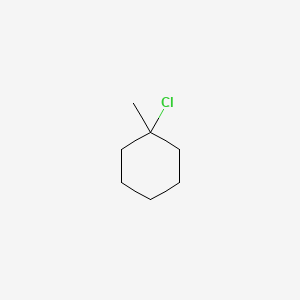

1-Chloro-1-methylcyclohexane

Beschreibung

Contextualization within Halogenated Cycloalkanes

Halogenated cycloalkanes are cyclic saturated hydrocarbons containing one or more halogen atoms. wou.edu They are a significant class of compounds in organic chemistry, often serving as intermediates in synthesis and as substrates for studying reaction kinetics and mechanisms. numberanalytics.comnumberanalytics.com The reactivity of cycloalkanes is generally low due to their saturated nature, but the introduction of a halogen atom provides a reactive site, typically a leaving group in substitution and elimination reactions. wou.edunumberanalytics.com

The stability and reactivity of halogenated cycloalkanes are influenced by factors such as ring strain and the nature of the halogen. wou.edunumberanalytics.com For instance, smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) exhibit significant ring strain, which can affect their reaction pathways. wou.edu Cyclohexane (B81311), being relatively strain-free in its chair conformation, provides a more standard framework for studying reactivity. wou.edu

1-Chloro-1-methylcyclohexane is a tertiary chloroalkane built on a cyclohexane frame. ontosight.ai Unlike primary or secondary halides, the tertiary nature of the carbon atom bearing the chlorine significantly influences its reaction pathways, favoring mechanisms that proceed through a carbocation intermediate. youtube.com Its study provides valuable insights into the behavior of the broader class of halogenated cycloalkanes, particularly concerning the interplay of steric and electronic effects within a cyclic system. cdnsciencepub.com

Significance as a Mechanistic Probe in Organic Chemistry

The primary significance of this compound in chemical research lies in its use as a mechanistic probe, particularly for studying nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions. researchgate.netyoutube.comopenstax.org Its structure is ideal for this purpose for several reasons:

Tertiary Substrate: The chlorine atom is attached to a tertiary carbon, which readily forms a stable tertiary carbocation upon heterolysis of the C-Cl bond. This makes it a classic substrate for studying Sₙ1 and E1 reactions, which proceed through such intermediates. youtube.comaskfilo.comchegg.com

Competition Between Reactions: It serves as an excellent model to study the competition between substitution (Sₙ1) and elimination (E1) pathways, as both can originate from the common carbocation intermediate. openstax.org

Defined Stereochemistry: The cyclohexane ring provides a conformationally well-defined system, allowing for the study of stereochemical outcomes and the influence of conformational effects on reaction rates and product distributions, especially in E2 reactions. iitk.ac.in

Research has extensively used this compound to explore how factors like solvent polarity, nucleophile/base strength, and temperature affect the rates and product ratios of these competing reactions. researchgate.netcdnsciencepub.com For example, in solvolysis reactions (where the solvent acts as the nucleophile), the rate is highly dependent on the solvent's ability to stabilize the intermediate carbocation. researchgate.netresearchgate.net The kinetics of heterolysis of this compound have been studied in numerous protic and aprotic solvents to quantify these effects. researchgate.net

In base-induced elimination reactions, this compound can yield different alkene products. The reaction with a strong, non-nucleophilic base like potassium triethylmethoxide (Et₃CO⁻K⁺) proceeds via an E2 mechanism to predominantly form 1-methylcyclohexene. chemistai.org When treated with a base like potassium hydroxide (B78521) in ethanol (B145695), the major product is also 1-methylcyclohexene, consistent with Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. openstax.orglibretexts.org

| Reagents | Reaction Type | Major Product(s) | Source |

|---|---|---|---|

| Ethanol (solvolysis) | Sₙ1/E1 | 1-Ethoxy-1-methylcyclohexane, 1-Methylcyclohexene | researchgate.net |

| Potassium hydroxide (KOH) in ethanol | E2/E1 | 1-Methylcyclohexene | openstax.orglibretexts.org |

| Potassium triethylmethoxide (Et₃CO⁻K⁺) | E2 | 1-Methylcyclohexene | chemistai.org |

Overview of Research Trajectories

Research involving this compound has primarily followed a physical organic chemistry trajectory, focusing on understanding the intricate details of reaction mechanisms. Key research areas include:

Solvent Effects on Reaction Rates: A significant body of work has been dedicated to studying the kinetics of solvolysis of this compound in a wide array of protic and aprotic solvents. researchgate.net These studies aim to develop quantitative models that correlate solvent properties (like polarity and electrophilicity) with reaction rates, providing a deeper understanding of solvation effects on the transition state and carbocation intermediates. researchgate.netresearchgate.net For instance, research has shown that the heterolysis rate in protic solvents is substantially lower than that of its five-membered ring analogue, 1-chloro-1-methylcyclopentane, highlighting the influence of ring strain on carbocation formation. researchgate.netresearchgate.net

Substitution vs. Elimination Competition: The compound is a cornerstone for investigating the factors that govern the partitioning of the carbocation intermediate between substitution (Sₙ1) and elimination (E1) pathways. openstax.org Researchers have systematically varied reaction conditions to map out the product distributions and elucidate the subtle energetic differences that dictate the reaction's outcome.

Conformational Analysis: The conformational preferences of the cyclohexane ring and their influence on reactivity have also been a subject of study. acs.org For E2 reactions, the requirement for an anti-periplanar arrangement of the departing hydrogen and chlorine atoms imposes strict stereochemical constraints, which can be explored using conformationally biased cyclohexane derivatives. iitk.ac.in

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBTPYJHQSBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239273 | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-78-2 | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 1 Methylcyclohexane

Synthesis via Hydrohalogenation Reactions

Hydrohalogenation, the addition of a hydrogen halide to an alkene, is a cornerstone reaction in organic synthesis for producing alkyl halides. masterorganicchemistry.com This section explores the synthesis of 1-Chloro-1-methylcyclohexane through this pathway, focusing on the reaction with 1-Methylcyclohexene.

The reaction between 1-methylcyclohexene and hydrogen chloride (HCl) is an electrophilic addition that yields this compound as the major product. quora.comdoubtnut.com The double bond in the 1-methylcyclohexene molecule acts as a nucleophile, initiating the reaction sequence. askfilo.comdoubtnut.com

The mechanism for the hydrochlorination of 1-methylcyclohexene is a two-step process that adheres to Markovnikov's rule. quora.comstudy.com This rule dictates that in the addition of a protic acid like HCl to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms. juliethahn.comlibretexts.org

The reaction is initiated when the π electrons of the alkene's double bond attack the electrophilic proton of the HCl molecule. pressbooks.pubquora.com This protonation can occur at either of the two carbons in the double bond. However, the addition of the proton to the less substituted carbon (the one without the methyl group) is favored because it results in the formation of a more stable tertiary carbocation on the more substituted carbon. libretexts.orgpressbooks.publibretexts.org The alternative pathway, which would form a less stable secondary carbocation, is energetically unfavorable. pressbooks.pub

In the second step, the chloride ion (Cl⁻), acting as a nucleophile, attacks the electrophilic tertiary carbocation. quora.comstudy.com This step completes the addition, forming the final product, this compound. quora.com The regioselectivity of this reaction is therefore driven by the formation of the most stable carbocation intermediate. masterorganicchemistry.comjuliethahn.com

The successful synthesis of this compound via hydrochlorination depends on carefully controlled experimental conditions. Research has shown that the reaction can be carried out with high efficiency under specific parameters. One documented method involves the use of acetyl chloride in ethanol (B145695), which generates HCl in situ. This approach has been reported to achieve a high yield of the desired product.

Below is a table summarizing the conditions for a specific Markovnikov hydrochlorination procedure.

| Parameter | Value | Reference |

| Reagent | Acetyl chloride in ethanol | chemicalbook.com |

| Temperature | 30°C | chemicalbook.com |

| Reaction Time | 20 minutes (0.333333 h) | chemicalbook.com |

| Yield | 94% | chemicalbook.com |

Optimization of these conditions involves managing temperature to prevent side reactions and ensuring an appropriate concentration of HCl to drive the reaction to completion.

The regioselectivity observed in the hydrohalogenation of 1-methylcyclohexene is a direct consequence of its substituted nature. A comparative analysis with less substituted cycloalkenes, such as unsubstituted cyclohexene, highlights the importance of carbocation stability.

When cyclohexene reacts with a hydrogen halide like HBr, the intermediate formed is a secondary carbocation, as both carbons of the double bond are equally substituted. pdx.edu The subsequent nucleophilic attack by the bromide ion leads to the formation of bromocyclohexane. pdx.edu

In contrast, 1-methylcyclohexene's reaction with HBr (or HCl) proceeds through a more stable tertiary carbocation, leading specifically to 1-bromo-1-methylcyclohexane (or this compound) as the major product. juliethahn.compdx.edu This comparison underscores how the presence of an alkyl substituent on the double bond directs the outcome of the hydrohalogenation reaction, making it a highly regioselective process.

| Starting Alkene | Intermediate Carbocation | Major Product |

| Cyclohexene | Secondary | Halocyclohexane |

| 1-Methylcyclohexene | Tertiary | 1-Halo-1-methylcyclohexane |

Reaction of 1-Methylcyclohexene with Hydrogen Chloride (HCl)

Synthesis from Cyclohexanols

An alternative route to this compound involves the substitution of a hydroxyl group on a cyclohexanol precursor. This method leverages the reactivity of alcohols with halogenating agents.

1-Methylcyclohexanol can be effectively converted to this compound using reagents such as hydrogen chloride. study.com This reaction proceeds through a mechanism that, like the hydrohalogenation of alkenes, involves a tertiary carbocation intermediate.

The reaction mechanism involves three main steps:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in 1-methylcyclohexanol is protonated by the hydrogen ion from HCl. This step converts the poor leaving group (-OH) into a good leaving group (-OH2+). study.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. study.com

Nucleophilic Attack: The chloride ion (Cl⁻) then acts as a nucleophile and attacks the carbocation, forming the C-Cl bond and yielding the final product, this compound. study.com

Other chlorinating agents, such as thionyl chloride (SOCl₂), can also be employed for this type of transformation, often used for converting alcohols to alkyl chlorides. chegg.com

Conversion of 1-Methylcyclohexanol to this compound

Reagent Selection and Reaction Pathways

The synthesis of this compound is commonly achieved through electrophilic addition or nucleophilic substitution reactions that proceed via a stable carbocation intermediate.

Two primary pathways are:

Hydrohalogenation of Alkenes: The reaction of 1-methylcyclohexene with hydrogen chloride (HCl) is a direct method for preparing this compound. quora.comdoubtnut.comquora.com This reaction is an electrophilic addition where the pi bond of the alkene attacks the hydrogen of HCl. quora.comaskfilo.com This process adheres to Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. quora.comquora.comstudy.com Consequently, the chloride ion attacks the more substituted carbon, which in this case is the tertiary carbon, leading to the formation of a stable tertiary carbocation intermediate. quora.comstudy.com The subsequent nucleophilic attack by the chloride ion on this carbocation yields the final product. quora.comstudy.com Methylene (B1212753) cyclohexane can also serve as a starting alkene, as its reaction with HCl proceeds through the same stable tertiary carbocation intermediate to yield this compound. study.com

Reaction of Alcohols with Hydrogen Halides: 1-methylcyclohexanol can be converted to this compound by reacting it with concentrated HCl. study.com This reaction proceeds in three steps: First, the hydroxyl (-OH) group of the alcohol is protonated by HCl. Second, the protonated hydroxyl group leaves as a water molecule, resulting in the formation of a stable tertiary carbocation. Finally, the chloride ion acts as a nucleophile and attacks the carbocation to form the desired product. study.com

| Starting Material | Reagent | Reaction Type | Key Intermediate | Product |

| 1-Methylcyclohexene | HCl | Electrophilic Addition | Tertiary Carbocation | This compound |

| Methylene cyclohexane | HCl | Electrophilic Addition | Tertiary Carbocation | This compound |

| 1-Methylcyclohexanol | HCl | Nucleophilic Substitution | Tertiary Carbocation | This compound |

Reaction Efficiency and Byproduct Formation

The efficiency of the syntheses starting from 1-methylcyclohexene or 1-methylcyclohexanol is generally high, with this compound being the major product. quora.comstudy.com This high regioselectivity is attributed to the stability of the tertiary carbocation intermediate formed during the reaction. study.compressbooks.pub According to the Hammond postulate, the transition state leading to a more stable intermediate is lower in energy, making that pathway kinetically favored. masterorganicchemistry.com

The formation of the alternative regioisomer, 1-chloro-2-methylcyclohexane, would require proceeding through a less stable secondary carbocation, which is a significantly higher energy pathway. pressbooks.pub Therefore, its formation is minimal, and this compound is often the sole product reported under these conditions. study.com

Free-Radical Halogenation Approaches

An alternative, though less selective, method for synthesizing chlorinated methylcyclohexanes is through the free-radical halogenation of methylcyclohexane. wikipedia.org This approach involves the substitution of a hydrogen atom on the alkane with a chlorine atom.

Chlorination of Methylcyclohexane

The direct chlorination of methylcyclohexane using chlorine (Cl₂) under ultraviolet (UV) light or heat proceeds via a free-radical chain mechanism. wikipedia.orgbrainly.com This mechanism consists of three main stages: initiation, propagation, and termination. wikipedia.orgualberta.ca

Initiation: The UV light initiates the reaction by causing the homolytic cleavage of the chlorine molecule into two highly reactive chlorine radicals (Cl•). wikipedia.org

Propagation: A chlorine radical abstracts a hydrogen atom from methylcyclohexane to form hydrogen chloride and an alkyl radical. This alkyl radical then reacts with another chlorine molecule to form a chlorinated methylcyclohexane and a new chlorine radical, which continues the chain reaction. ualberta.ca

Termination: The reaction ceases when two radicals combine. wikipedia.org

Radical Intermediates and Selectivity

During the propagation step, the chlorine radical can abstract any of the hydrogen atoms present in methylcyclohexane. This leads to the formation of different radical intermediates: a tertiary radical (at C1), secondary radicals (at C2, C3, C4), and a primary radical (at the methyl group). brainly.com The stability of these radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com

However, the chlorination reaction is known to be relatively unselective. wikipedia.orgquora.com The chlorine radical is highly reactive, and the transition states for hydrogen abstraction from primary, secondary, and tertiary carbons are close in energy. masterorganicchemistry.com This means that while the formation of the more stable tertiary radical is favored, the reaction will still occur at secondary and primary positions to a significant extent. masterorganicchemistry.comquora.com This contrasts with free-radical bromination, where the less reactive bromine radical is much more selective for the most stable radical intermediate. masterorganicchemistry.comquora.com

Isomeric Product Distribution

Due to the low selectivity of the chlorine radical and the statistical probability associated with the number of each type of hydrogen, the free-radical chlorination of methylcyclohexane yields a mixture of several monochlorinated isomers. brainly.combrainly.comchegg.com While this compound (from the most stable tertiary radical) is a major product, other isomers are also formed in significant amounts. brainly.com

Possible Monochlorinated Products of Methylcyclohexane

| Product Name | Position of Chlorination | Type of Hydrogen Substituted |

|---|---|---|

| This compound | C1 | Tertiary |

| 1-Chloro-2-methylcyclohexane | C2 | Secondary |

| 1-Chloro-3-methylcyclohexane | C3 | Secondary |

| 1-Chloro-4-methylcyclohexane | C4 | Secondary |

| Chloromethylcyclohexane | Methyl Group | Primary |

Catalytic Functionalization of Methylcyclohexane with Halogenating Agents (e.g., Trichloroisocyanuric Acid)

Modern synthetic methods include the catalytic C-H functionalization of alkanes using alternative halogenating agents like Trichloroisocyanuric Acid (TCCA). mdpi.comresearchgate.net TCCA is considered a safer and more manageable source of chlorine radicals compared to gaseous chlorine. researchgate.net

Studies have shown that manganese(III) complexes can catalyze the functionalization of methylcyclohexane using TCCA as the oxidant and chlorine source. mdpi.com The reaction, conducted at temperatures between 25°C and 50°C, results in the conversion of methylcyclohexane into a mixture of chlorinated and oxidized products. mdpi.com

In one study, using a [Mn(salen)Cl] catalyst, the total yield of products from methylcyclohexane was approximately 12.1% at 25°C and increased to 29.8% at 50°C. The product mixture included 1-chloro-4-methylcyclohexane, as well as elimination products like 3-methylcyclohexene and 1-methylcyclohexene. mdpi.com This indicates that under these catalytic conditions, the reaction pathway is complex and can lead to various products beyond simple monochlorination. TCCA has also been used with radical initiators like N-hydroxyphthalimide (NHPI) for the C-H chlorination of cyclic aliphatic substrates, although yields can be modest. researchgate.net

| Catalyst System | Oxidant/Cl Source | Substrate | Temperature (°C) | Total Product Yield (%) | Noted Products |

| [Mn(salen)Cl] | TCCA | Methylcyclohexane | 25 | 12.1 ± 0.5 | 1-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene |

| [Mn(salen)Cl] | TCCA | Methylcyclohexane | 50 | 29.8 ± 2.2 | 1-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene |

Mechanistic Insights into Catalyzed Halogenation

The formation of this compound is frequently achieved via the hydrochlorination of 1-methylcyclohexene. This reaction is a classic example of an electrophilic addition to an alkene. quora.comstudy.commasterorganicchemistry.com The mechanism proceeds in a stepwise manner, critically involving the formation of a carbocation intermediate. pressbooks.pubpearson.comdoubtnut.com

The process is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic proton of hydrogen chloride (HCl). quora.comquora.com This protonation can occur at either of the two carbons of the double bond. However, the reaction pathway is dictated by the stability of the resulting carbocation.

Pathway A: Protonation of the less substituted carbon of the double bond results in the formation of a highly stable tertiary carbocation at the methyl-substituted carbon. quora.compressbooks.pubdoubtnut.com

Pathway B: Protonation of the more substituted (methyl-bearing) carbon would lead to a less stable secondary carbocation. pressbooks.pubdoubtnut.com

Due to the significantly greater stability of the tertiary carbocation, Pathway A is overwhelmingly favored. pressbooks.pubdoubtnut.com This regioselectivity is explained by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic proton attaches to the carbon that has the greater number of hydrogen atoms. quora.compressbooks.pubjuliethahn.com In the final step, the nucleophilic chloride ion (Cl⁻) rapidly attacks the electrophilic center of the tertiary carbocation, yielding the final product, this compound. quora.comquora.com

An alternative pathway to this compound involves the reaction of 1-methylcyclohexanol with concentrated HCl. This reaction proceeds via a nucleophilic substitution (SN1) mechanism. jove.comadichemistry.com The hydroxyl group of the tertiary alcohol is first protonated by the acid, converting it into a good leaving group (water). jove.comunco.edu The departure of the water molecule generates the same stable tertiary carbocation intermediate as seen in the alkene hydrochlorination. adichemistry.compressbooks.pub Subsequent attack by a chloride ion completes the synthesis. adichemistry.com

Influence of Catalysts on Product Selectivity

Catalysts play a pivotal role in the synthesis of this compound, primarily by increasing the reaction rate and ensuring high product selectivity. The selectivity in this context refers to regioselectivity—the preferential formation of this compound over its isomer, 1-chloro-2-methylcyclohexane (the anti-Markovnikov product).

In the hydrohalogenation of 1-methylcyclohexene, the strong acid (HCl) itself acts as the catalyst for the addition. The regioselectivity is intrinsically controlled by the mechanism, which proceeds through the most stable carbocation intermediate. juliethahn.com Therefore, the reaction is highly selective for the Markovnikov product. While the reaction can proceed with HCl alone, Lewis acids can be employed to enhance the rate. For instance, aluminum chloride (AlCl₃) can promote hydrochlorination, likely by reacting with trace protic sources to generate HCl in situ or by further polarizing the H-Cl bond. nih.gov

When synthesizing from 1-methylcyclohexanol, the reaction with concentrated HCl is typically rapid due to the tertiary nature of the alcohol. adichemistry.compressbooks.pub For less reactive primary and secondary alcohols, a Lewis acid catalyst such as zinc chloride (ZnCl₂) is often required. adichemistry.comunco.edu The combination of HCl and ZnCl₂ is known as the Lucas reagent. adichemistry.comunco.edu The ZnCl₂ coordinates to the oxygen of the hydroxyl group, making it a much better leaving group and facilitating the formation of the carbocation, thereby accelerating the SN1 reaction. unco.edu

Interestingly, the choice of catalyst can sometimes lead to unexpected selectivity. In a study using K10 montmorillonite, a type of zeolite clay, as a solid acid catalyst with thionyl chloride (SOCl₂) as the chlorine source, the hydrochlorination of 1-methylcyclohexene yielded not only the expected this compound but also the anti-Markovnikov regioisomer. nih.gov This suggests that certain solid catalysts may provide alternative reaction pathways, potentially involving radical intermediates or unique surface-catalyzed mechanisms that deviate from the standard carbocation route. nih.gov

| Precursor | Reagent/Catalyst System | Primary Product | Mechanism | Notes on Selectivity |

|---|---|---|---|---|

| 1-Methylcyclohexene | HCl | This compound | Electrophilic Addition | Highly regioselective (Markovnikov) due to tertiary carbocation stability. quora.compressbooks.pub |

| 1-Methylcyclohexanol | HCl | This compound | SN1 | Reaction is rapid for tertiary alcohols; acid protonates the -OH group. adichemistry.compressbooks.pub |

| 1-Methylcyclohexene | SOCl₂ / K10 Montmorillonite | Mixture of Markovnikov and anti-Markovnikov products | Complex (Potentially radical) | The solid catalyst alters the expected regioselectivity, yielding a product mixture. nih.gov |

Novel Synthetic Routes and Advanced Methodologies

Beyond traditional approaches, research into the synthesis of alkyl halides has introduced advanced and more practical methodologies. These novel routes often provide benefits such as milder reaction conditions, higher efficiency, and easier product isolation.

One advanced method involves the in situ generation of HCl. A notable example is the use of a mixture of acetyl chloride and ethanol, which reacts to produce HCl. This system has been shown to efficiently hydrochlorinate reactive alkenes like 1-methylcyclohexene, affording this compound in high yield within a short reaction time at 0 °C. beilstein-journals.org This approach avoids the direct handling of corrosive HCl gas.

The use of solid-supported reagents and catalysts represents another modern trend. As mentioned, zeolites like K10 montmorillonite have been explored for the hydrochlorination of alkenes. nih.gov Such solid-phase catalysts offer advantages in terms of simplified workup procedures, as the catalyst can be removed by simple filtration, and the potential for catalyst recycling.

Electrochemical synthesis is an emerging, powerful tool in organic chemistry that offers a transition-metal-free pathway for the formation of C-C and C-X bonds. nih.gov Electroreductive methods can be applied to synthesize alkyl halides from various precursors. digitellinc.com The general principle involves the cathodic reduction of a suitable starting material to generate a reactive alkyl radical or carbanion intermediate, which can then be trapped by a chlorine source. nih.gov This methodology provides high chemoselectivity under mild conditions and is compatible with a wide range of functional groups. nih.gov

Photocatalysis also presents a novel approach. For instance, the hydrochlorination of alkenes has been demonstrated using visible light in the presence of platinum, gold, or palladium supported on zirconia, although this particular system showed low conversion. nih.gov

| Methodology | Reagents/Conditions | Precursor | Key Advantages |

|---|---|---|---|

| In situ HCl Generation | Acetyl chloride / Ethanol | 1-Methylcyclohexene | Avoids handling HCl gas; mild conditions; high yield. beilstein-journals.org |

| Solid-Supported Catalysis | SOCl₂ / K10 Montmorillonite | 1-Methylcyclohexene | Easy catalyst removal; potential for recycling. nih.gov |

| Electrochemical Synthesis | Cathodic reduction; Chlorine source | Alkyl halides or other precursors | Transition-metal-free; mild conditions; high chemoselectivity. nih.govnih.gov |

| Visible Light Photocatalysis | Visible light / Pt, Au, or Pd on Zirconia / HCl | Alkenes | Utilizes light energy to promote the reaction. nih.gov |

Reaction Mechanisms and Kinetics of 1 Chloro 1 Methylcyclohexane

Unimolecular Nucleophilic Substitution (SᵢN1) Pathways

The SᵢN1 reaction is a multi-step process involving the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile.

Carbocation Formation and Stability

The initial and rate-determining step in the SᵢN1 mechanism for 1-chloro-1-methylcyclohexane is the spontaneous dissociation of the carbon-chlorine bond. study.comucalgary.ca This heterolytic cleavage results in the formation of a chloride ion and a tertiary carbocation, the 1-methylcyclohexyl cation. study.comyoutube.com

The stability of the carbocation intermediate is a critical factor governing the rate of an SᵢN1 reaction. libretexts.orgchemicalnote.com Carbocation stability follows the order: tertiary > secondary > primary. chemicalnote.comru.nlresearchgate.net The 1-methylcyclohexyl cation is a tertiary carbocation, which is significantly stabilized by two primary factors:

Inductive Effects: The alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge. masterorganicchemistry.com

Hyperconjugation: The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation further delocalizes the positive charge, increasing stability. masterorganicchemistry.comaskfilo.com

Due to the formation of this stable tertiary carbocation, this compound undergoes SᵢN1 reactions much faster than its secondary or primary counterparts. study.comyoutube.comstudy.com

Table 1: Relative Stability of Carbocations

| Carbocation Type | Structure Example | Relative Stability |

|---|---|---|

| Tertiary | (CH₃)₃C⁺ | Most Stable |

| Secondary | (CH₃)₂CH⁺ | Intermediate |

| Primary | CH₃CH₂⁺ | Least Stable |

This table illustrates the general trend in carbocation stability, which dictates reactivity in SᵢN1 reactions.

Solvent Effects on SᵢN1 Reaction Rates

The rate of the SᵢN1 reaction is highly sensitive to the nature of the solvent. openstax.org The formation of a charged carbocation and a halide ion from a neutral substrate in the rate-determining step is significantly facilitated by polar protic solvents, such as water and alcohols (e.g., ethanol). libretexts.orglibretexts.orgwikipedia.org

These solvents enhance the reaction rate through several mechanisms:

Stabilization of the Transition State: Polar solvents stabilize the transition state leading to the carbocation, which has a significant degree of charge separation. This stabilization lowers the activation energy of the rate-determining step. libretexts.orgopenstax.orglibretexts.org

Solvation of the Carbocation: The electron-rich atoms (e.g., oxygen) of polar solvent molecules interact with the positively charged carbocation, stabilizing it. openstax.org

Solvation of the Leaving Group: Protic solvents are particularly effective at solvating the leaving anion (chloride ion) through hydrogen bonding, which further facilitates its departure. quora.comslideshare.net

The effect of solvent polarity on reaction rate is substantial. For instance, the SᵢN1 reaction of a similar tertiary alkyl halide, 2-chloro-2-methylpropane, shows a 100,000-fold rate increase when the solvent is changed from the less polar ethanol (B145695) to the more polar water. openstax.org

Table 2: Effect of Solvent Polarity on SᵢN1 Reaction Rate

| Solvent | Dielectric Constant (Approx.) | Relative Rate |

|---|---|---|

| Ethanol | 24.5 | 1 |

| Methanol | 32.7 | 4 |

| Formic Acid | 58.0 | 5,000 |

Data represents a general trend for tertiary alkyl halides, illustrating the dramatic increase in SᵢN1 reaction rates with increasing solvent polarity.

Kinetic Order and Rate-Determining Steps

The SᵢN1 reaction follows first-order kinetics, meaning the reaction rate depends only on the concentration of the substrate (the alkyl halide). chemicalnote.comwikipedia.orglibretexts.org The concentration of the nucleophile has no effect on the rate. libretexts.orglibretexts.orglibretexts.org

The rate law is expressed as: Rate = k[this compound]

This first-order relationship is a direct consequence of the reaction mechanism. ucalgary.ca The SᵢN1 reaction proceeds in multiple steps, with the first step being the slowest. chemicalnote.comlibretexts.org

Step 1 (Slow, Rate-Determining): Ionization of this compound to form the 1-methylcyclohexyl carbocation and a chloride ion. This step has the highest activation energy. study.comucalgary.calibretexts.org

Step 2 (Fast): The carbocation intermediate is rapidly attacked by a nucleophile. ucalgary.cakhanacademy.org

Step 3 (Fast, if applicable): If the nucleophile was neutral (like water or an alcohol), a final rapid deprotonation step occurs to yield the neutral product. ucalgary.ca

Unimolecular Elimination (E1) Pathways

The E1 reaction is also a multi-step, unimolecular process that proceeds through a carbocation intermediate and often competes with the SᵢN1 reaction. chemistrysteps.comutdallas.edu

Carbocation Formation and Subsequent Proton Abstraction

The E1 mechanism shares its first, rate-determining step with the SᵢN1 mechanism. utdallas.educhemistrysteps.comlibretexts.org For this compound, this involves the unimolecular dissociation of the C-Cl bond to form the stable 1-methylcyclohexyl tertiary carbocation. chemistrysteps.comchegg.com

Following the formation of the carbocation, the E1 pathway diverges from SᵢN1. Instead of a nucleophilic attack at the carbocation center, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation. chemistrysteps.comlibretexts.orgyoutube.com The electrons from the cleaved C-H bond then form a π-bond between the α- and β-carbons, resulting in the formation of an alkene. chemistrysteps.comyoutube.com

For the 1-methylcyclohexyl carbocation, proton abstraction can lead to two possible alkene products. However, according to Zaitsev's rule, the major product will be the more substituted and therefore more stable alkene, which is 1-methylcyclohexene. libretexts.org

Competition between SᵢN1 and E1 Reactions

Because SᵢN1 and E1 reactions proceed through the same rate-determining step and share a common carbocation intermediate, they are competing processes that almost always occur together. chemistrysteps.comutdallas.eduyoutube.com Once the carbocation is formed, it faces a choice: attack by a nucleophile (SᵢN1) or loss of a proton (E1). utdallas.eduyoutube.com The ratio of substitution to elimination products is primarily influenced by the reaction conditions.

Temperature: An increase in temperature generally favors the E1 pathway over the SᵢN1 pathway. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. chemistrysteps.com

Role of the Reagent: Both reactions are favored by weak nucleophiles and weak bases, such as water and alcohols. chemistrysteps.comlibretexts.org Therefore, reactions of this compound in these solvents will typically yield a mixture of substitution (1-methylcyclohexanol or its ether derivative) and elimination (1-methylcyclohexene) products. chemistrysteps.comyoutube.com The basicity of the nucleophile plays a role; a stronger base will favor elimination, though strong bases typically promote the bimolecular E2 mechanism instead.

Regioselectivity in E1 Reactions (Zaitsev's Rule)

The unimolecular elimination (E1) of this compound proceeds through a two-step mechanism involving the formation of a carbocation intermediate. saskoer.ca The initial, rate-determining step is the departure of the chloride leaving group to form a tertiary carbocation. study.comquora.com This intermediate is relatively stable, facilitating the E1 pathway, particularly in the presence of a weak base and a polar protic solvent. libretexts.org

Once the planar carbocation is formed, a weak base (often the solvent in solvolysis reactions) abstracts a proton from an adjacent carbon to form a double bond. saskoer.ca In the case of this compound, there are two types of beta-hydrogens that can be removed, leading to two possible alkene products: 1-methylcyclohexene and methylenecyclohexane (B74748).

The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which states that the more substituted, and therefore more thermodynamically stable, alkene will be the major product. saskoer.cachemistrysteps.comopenstax.org In this reaction, 1-methylcyclohexene is a trisubstituted alkene, while methylenecyclohexane is a disubstituted alkene. Consequently, 1-methylcyclohexene is the more stable and is formed as the major product. openstax.orgyoutube.com The formation of a trigonal planar carbocation intermediate removes the geometric constraints present in E2 reactions, allowing for the preferential formation of the thermodynamically favored product. saskoer.ca

Table 1: Product Distribution in the E1 Elimination of this compound | Product Name | Structure | Alkene Substitution | Stability | Relative Yield | | :--- | :--- | :--- | :--- | :--- | | 1-Methylcyclohexene | Trisubstituted | More Stable | Major Product | | Methylenecyclohexane | Disubstituted | Less Stable | Minor Product |

Bimolecular Elimination (E2) Pathways

As a tertiary alkyl halide, this compound readily undergoes bimolecular elimination (E2) in the presence of a strong, non-hindered base, such as an alkoxide (e.g., sodium ethoxide). openstax.orglibretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org The reaction proceeds in a single, concerted step where the base removes a proton from a beta-carbon at the same time as the leaving group departs and the pi bond is formed. openstax.org Tertiary substrates like this compound favor elimination over substitution, especially with strong bases. amazonaws.com

The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group. ucalgary.cayoutube.com This means that the hydrogen atom to be abstracted and the chlorine atom must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. ucalgary.cayoutube.com

In cyclohexane (B81311) systems, this translates to a requirement for both the beta-hydrogen and the leaving group to be in axial positions. libretexts.orgchemistrysteps.comlibretexts.org For this compound, the molecule must adopt a chair conformation where the chlorine atom is axial. Although the equatorial position is generally more stable for substituents, the ring is flexible and can flip to place the chlorine in the necessary axial position for the E2 reaction to proceed. chemistrysteps.com

The regioselectivity of E2 reactions is also typically governed by Zaitsev's rule, favoring the formation of the more substituted alkene. chemistrysteps.com However, the stereochemical requirement for an anti-periplanar geometry can override this rule. libretexts.orglibretexts.org

In the case of this compound, for the chlorine atom to be in an axial position, there are axial beta-hydrogens available on both the C2 and C6 positions of the ring. Abstraction of one of these hydrogens leads to the formation of the more stable, trisubstituted Zaitsev product, 1-methylcyclohexene. openstax.org There are also beta-hydrogens on the methyl group. However, for an E2 elimination to occur involving these hydrogens, a less favorable geometric arrangement would be required. Therefore, the primary product of the E2 reaction of this compound with a strong, unhindered base is 1-methylcyclohexene. openstax.org

If a sterically hindered base were used, such as potassium tert-butoxide, the less sterically accessible protons on the methyl group might be preferentially abstracted, leading to a higher yield of the Hofmann product, methylenecyclohexane. khanacademy.org

Table 2: Predicted Product Distribution in the E2 Elimination of this compound

| Base | Major Product | Minor Product | Governing Principle |

|---|---|---|---|

| Strong, unhindered (e.g., Ethoxide) | 1-Methylcyclohexene | Methylenecyclohexane | Zaitsev's Rule |

Transition State Analysis and Energy Profiles of Reaction Mechanisms

The E1 and E2 reactions of this compound proceed through distinct transition states and energy profiles.

E1 Reaction: The energy profile for the E1 reaction features two transition states and one intermediate. The first and highest energy transition state corresponds to the rate-determining step, which is the cleavage of the C-Cl bond to form the tertiary carbocation intermediate. saskoer.ca This step has a high activation energy. The carbocation exists in an energy well. The second, lower-energy transition state is for the deprotonation of the carbocation by a weak base to form the alkene products.

E2 Reaction: The E2 reaction proceeds through a single transition state in a concerted mechanism. libretexts.org In this transition state, the C-H bond is partially broken, the C=C pi bond is partially formed, and the C-Cl bond is partially broken. youtube.com The energy of this transition state is influenced by factors such as the strength of the base and the alignment of the orbitals. The stability of the developing double bond in the transition state also plays a role, with the transition state leading to the more substituted alkene generally being lower in energy, thus favoring the Zaitsev product. amazonaws.com

Computational Chemistry Studies on Reaction Pathways

Computational chemistry provides valuable insights into the reaction pathways of molecules like this compound. Quantum chemical calculations can be used to model the potential energy surface of the reactions, allowing for the determination of the structures and energies of reactants, transition states, intermediates, and products. nih.govarxiv.org

For the E1 reaction, computational studies can confirm the stability of the tertiary carbocation intermediate and calculate the energy barriers for its formation and subsequent reaction. quora.com For the E2 reaction, these studies can model the anti-periplanar transition state and analyze the orbital interactions, such as the overlap between the sigma orbital of the C-H bond and the sigma-star (antibonding) orbital of the C-Cl bond, which is crucial for the reaction to occur. youtube.com

Automated reaction pathway exploration methods can be employed to identify all possible intermediates and elementary reactions, providing a comprehensive understanding of the reaction network. arxiv.orgnih.gov These computational approaches can help to rationalize experimental observations, such as product distributions and reaction rates, and can even predict the outcomes of reactions under different conditions. nih.govresearchgate.net For cyclohexane derivatives, computational models can also elucidate the conformational changes, like the chair flip, required to achieve the necessary geometry for elimination. researchgate.net

Stereochemistry and Conformational Analysis of 1 Chloro 1 Methylcyclohexane

Conformational Isomerism of the Cyclohexane (B81311) Ring System

Chair Conformations and Inversion Dynamics

The cyclohexane ring in 1-chloro-1-methylcyclohexane adopts two primary chair conformations that are in rapid equilibrium at room temperature. This dynamic process, known as a ring flip or chair inversion, involves the interconversion of one chair form into another. masterorganicchemistry.com During this inversion, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.comfiveable.me

These two conformers are not energetically equivalent due to the different spatial arrangements of the methyl and chloro groups. The energy barrier for this interconversion is approximately 10 kcal/mol, a value low enough to allow for rapid interchange at ambient temperatures. masterorganicchemistry.com The two distinct chair conformations for this compound are shown below, illustrating the interchange between the axial and equatorial positions of the substituents.

Axial and Equatorial Preferences of Substituents

In substituted cyclohexanes, the energetic favorability of a substituent residing in the equatorial position over the axial position is a well-established principle. fiveable.me Axial substituents experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. chegg.comstudy.com The energy difference between the axial and equatorial conformers for a given substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG). wikipedia.org

For this compound, we must consider the A-values for both the methyl (–CH₃) and chloro (–Cl) groups to determine the more stable conformation.

| Substituent | A-value (kcal/mol) |

| Methyl (–CH₃) | ~1.74 |

| Chloro (–Cl) | ~0.6 |

| Data sourced from multiple chemical data references. ucla.edu |

In one chair conformer, the methyl group is axial and the chlorine is equatorial. In the other, the chlorine is axial and the methyl group is equatorial. The stability of each conformer is influenced by the 1,3-diaxial strain contributed by the axial group.

Conformer A (Axial Methyl, Equatorial Chloro): Experiences steric strain from the larger methyl group in the axial position.

Conformer B (Equatorial Methyl, Axial Chloro): Experiences steric strain from the smaller chloro group in the axial position.

Since the A-value for the methyl group is significantly larger than that of the chloro group, the conformer that places the bulkier methyl group in the more spacious equatorial position is considerably more stable. libretexts.org Therefore, the equilibrium will heavily favor the conformation where the methyl group is equatorial and the chlorine is axial. The energy difference between these two conformers is approximately 1.14 kcal/mol (1.74 - 0.6).

Stereochemical Outcomes of Reactions Involving this compound

The tertiary nature of the carbon atom bearing the chlorine in this compound heavily influences the mechanisms and stereochemical outcomes of its reactions.

Racemization in SᵢN1 Processes

Nucleophilic substitution reactions of this compound, a tertiary alkyl halide, predominantly proceed via the Sₙ1 (unimolecular nucleophilic substitution) mechanism. quora.commasterorganicchemistry.com This reaction is characterized by a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a planar, sp²-hybridized tertiary carbocation intermediate. chemedx.orgchemistrysteps.com

Once the achiral carbocation is formed, the incoming nucleophile can attack from either face of the planar intermediate with nearly equal probability. libretexts.orgopenstax.org This leads to a mixture of two stereoisomeric products, one with retention of configuration and one with inversion of configuration relative to a hypothetical chiral starting material. If the starting material were optically active, this process would result in the formation of a racemic mixture, rendering the product optically inactive. masterorganicchemistry.comchemedx.org Although this compound itself is achiral, the principle of racemization through a planar carbocation is a key feature of its Sₙ1 reactivity. In practice, complete racemization is rare, and a slight excess of the inversion product is often observed due to the formation of ion pairs where the departing leaving group temporarily shields one face of the carbocation. libretexts.orgopenstax.org

Inversion of Configuration in SᵢN2 Processes (if applicable to secondary centers)

The Sₙ2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.comquora.com This backside attack necessitates an inversion of the stereochemical configuration at the reaction center, often likened to an umbrella flipping inside out in a strong wind, a phenomenon known as Walden inversion. masterorganicchemistry.commedium.com

However, the Sₙ2 mechanism is highly sensitive to steric hindrance. quora.com For this compound, the electrophilic carbon is tertiary and sterically congested by the cyclohexane ring and the methyl group. This steric bulk effectively prevents the nucleophile from accessing the backside of the carbon-chlorine bond. Consequently, Sₙ2 reactions are not a significant pathway for this compound. The principle of inversion of configuration is central to Sₙ2 reactions but is not observed with this compound due to its structural inability to undergo this type of reaction. quora.com

Stereospecificity and Stereoselectivity in Elimination Reactions

Elimination reactions of this compound can proceed through either E1 or E2 pathways, often competing with Sₙ1 reactions. These reactions lead to the formation of alkenes.

In the presence of a strong, bulky base, the E2 (bimolecular elimination) mechanism is favored. A critical stereochemical requirement for the E2 reaction in cyclohexane systems is an anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.orgmasterorganicchemistry.com This means the leaving group and the hydrogen to be removed must both be in axial positions and on opposite faces of the ring. masterorganicchemistry.comfiveable.me For this compound, the more stable conformer has an axial chlorine. This conformation is already set up for E2 elimination, with anti-periplanar axial hydrogens available at both the C2 and C6 positions.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org Removal of a proton from the C2 or C6 position leads to the formation of 1-methylcyclohexene. Removal of a proton from the methyl group would lead to the less substituted methylenecyclohexane (B74748). According to Zaitsev's rule, 1-methylcyclohexene is the major product. libretexts.orggimmenotes.co.za

Under conditions that favor unimolecular reactions (e.g., a weak base/weak nucleophile), the E1 reaction can occur. This pathway proceeds through the same tertiary carbocation intermediate as the Sₙ1 reaction. libretexts.org A base then removes a proton from an adjacent carbon to form the double bond. Similar to the E2 reaction, the E1 reaction also predominantly yields the more stable, more substituted alkene, 1-methylcyclohexene, as the major product. libretexts.orgchemistrysteps.com

| Reaction Type | Key Stereochemical Feature | Applicability to this compound | Major Elimination Product |

| Sₙ1 | Racemization via planar carbocation | Yes, primary substitution pathway | N/A |

| Sₙ2 | Inversion of configuration | No, due to steric hindrance | N/A |

| E2 | Anti-periplanar geometry required | Yes, with strong bases | 1-Methylcyclohexene |

| E1 | Via planar carbocation | Yes, competes with Sₙ1 | 1-Methylcyclohexene |

Influence of Stereochemistry on Reaction Rates and Product Ratios

The stereochemistry of this compound, a tertiary haloalkane, significantly governs the pathways of its reactions, particularly in elimination and substitution reactions. The molecule itself is achiral, but the spatial arrangement of its substituents in the cyclohexane chair conformations dictates the products formed. The primary reaction mechanisms to consider are the unimolecular substitution (SN1) and elimination (E1), and the bimolecular elimination (E2).

In SN1 and E1 reactions, the rate-determining step is the formation of a planar tertiary carbocation intermediate. This loss of the initial stereochemistry at the reaction center means that the subsequent attack by a nucleophile (for SN1) or removal of a proton (for E1) can occur from either face, leading to a mixture of products. For instance, reaction with a weak base like water proceeds through this mechanism.

In contrast, the E2 reaction is stereospecific and requires a particular alignment of the leaving group (chloride) and a proton on an adjacent carbon. For the reaction to proceed, these two groups must be in an anti-periplanar (or anti-coplanar) arrangement, meaning they are in the same plane but on opposite sides of the C-C bond. This requirement has profound consequences for the product ratios.

When this compound is treated with a strong, non-bulky base such as sodium ethoxide, an E2 reaction is favored. The base can abstract a proton from either the adjacent methylene (B1212753) groups (C2 and C6) or the methyl group.

Formation of 1-methylcyclohexene (Zaitsev's Product): For this more substituted and thermodynamically stable alkene to form, a proton must be removed from C2 or C6. This requires the chlorine atom to be in an axial position to allow for an anti-periplanar axial proton on the adjacent carbon.

Formation of methylenecyclohexane (Hofmann Product): For this less substituted alkene to form, a proton must be removed from the methyl group. This pathway is generally less favored due to the formation of a less stable alkene but can be promoted by very bulky bases.

According to Zaitsev's rule, reactions that can form more than one alkene will favor the most substituted, and therefore most stable, alkene. Consequently, the major product of the E2 elimination of this compound with sodium ethoxide is 1-methylcyclohexene.

Table 1: Product Ratios in Elimination Reactions of this compound

| Reactant | Conditions | Major Product | Minor Product | Governing Rule |

|---|---|---|---|---|

| This compound | Sodium Ethoxide (strong base) | 1-Methylcyclohexene | Methylenecyclohexane | Zaitsev's Rule |

Spectroscopic Techniques for Conformational Analysis (e.g., Vibrational Spectroscopy, NMR)

This compound exists as a dynamic equilibrium of two interconverting chair conformations. In one conformer, the methyl group is axial and the chloro group is equatorial, while in the other, the methyl group is equatorial and the chloro group is axial. The relative stability of these conformers is determined by the steric strain, primarily from 1,3-diaxial interactions.

The conformational preference can be estimated using A-values, which quantify the energy cost of placing a substituent in the axial position. The conformer that places the group with the higher A-value in the more stable equatorial position is favored.

Table 2: Conformational A-Values and Strain Energy

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH₃ | ~7.6 |

Data sourced from typical values for monosubstituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives. At room temperature, the chair-to-chair interconversion of this compound is rapid on the NMR timescale. This rapid flipping results in time-averaged signals for the protons and carbons, preventing the observation of individual conformers.

However, at low temperatures, this interconversion can be slowed down or "frozen out." Below the coalescence temperature, separate signals for the axial and equatorial conformers can be resolved. This allows for the determination of the equilibrium constant and the free energy difference (ΔG°) between the conformers by integrating the distinct signals. Key NMR parameters like chemical shifts and spin-spin coupling constants are sensitive to the axial or equatorial orientation of the nuclei.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can also distinguish between conformers. The vibrational frequencies of specific bonds are sensitive to their chemical environment, including their spatial orientation. The carbon-chlorine (C-Cl) stretching frequency is particularly useful for this analysis.

Research on various chlorocyclohexanes has established that the C-Cl stretching vibration occurs at a higher wavenumber when the chlorine atom is in the equatorial position compared to when it is in the axial position. This difference arises from the distinct force constants of the C-Cl bond in the two environments.

Table 3: Spectroscopic Data for Conformational Analysis

| Technique | Parameter | Axial Conformer (e.g., axial -Cl) | Equatorial Conformer (e.g., equatorial -Cl) |

|---|---|---|---|

| NMR (Low Temp) | ¹³C Chemical Shift | Distinct signals observed | Distinct signals observed |

| Vibrational (IR/Raman) | C-Cl Stretch Freq. | ~680 cm⁻¹ | ~730 cm⁻¹ |

Note: C-Cl stretch frequencies are approximate and based on general findings for chlorocyclohexane (B146310) systems.

By analyzing the vibrational spectra, the relative populations of the two conformers can be determined, providing complementary data to NMR studies for a comprehensive understanding of the conformational equilibrium of this compound.

Spectroscopic Characterization and Reaction Monitoring in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1-chloro-1-methylcyclohexane provides clear evidence for its alkane framework and the carbon-chlorine bond.

The most prominent absorptions are associated with the C-H bonds of the methyl and methylene (B1212753) groups. Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes. Additionally, C-H bending vibrations for the -CH₂- and -CH₃ groups typically appear in the 1350-1470 cm⁻¹ range.

A key diagnostic peak for this compound is the C-Cl stretching vibration. For tertiary alkyl chlorides, this absorption is typically found in the range of 550-750 cm⁻¹. The presence of a peak in this region, combined with the alkane C-H signals, provides strong evidence for the structure of this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| C-H (alkane) | Bend | 1350 - 1470 | Medium |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺). A crucial feature is the isotopic pattern caused by the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2⁺). The relative intensity of these peaks is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this compound could include the loss of a chlorine radical (•Cl) to form a tertiary carbocation at m/z 97, or the loss of a methyl radical (•CH₃) to form a different carbocation.

Mass spectrometry is increasingly used for the real-time monitoring of organic reactions. By coupling a mass spectrometer to a reaction vessel, chemists can continuously analyze the composition of the reaction mixture.

In a reaction involving this compound, such as an elimination or substitution reaction, real-time MS monitoring would allow for tracking the disappearance of the starting material (monitoring its characteristic molecular ion peaks at m/z 132 and 134). Simultaneously, the appearance of product peaks can be monitored. For example, in an elimination reaction to form 1-methylcyclohexene, the growth of a signal at m/z 96 (the molecular weight of the alkene product) would be observed. This continuous data stream provides valuable kinetic information and helps in determining the optimal reaction time and conditions.

Table 4: Key Mass Spectrometry Data for this compound

| Ion | m/z Value | Interpretation |

|---|---|---|

| [C₇H₁₃³⁵Cl]⁺ | 132 | Molecular Ion (M⁺) |

| [C₇H₁₃³⁷Cl]⁺ | 134 | Molecular Ion (M+2⁺) |

| [C₇H₁₂]⁺ | 97 | Loss of •Cl |

Detection of Intermediates and Byproducts

The reactions of this compound, particularly nucleophilic substitution and elimination reactions, proceed through key intermediates and can lead to a mixture of byproducts. Spectroscopic techniques are crucial for their detection and characterization.

A primary intermediate in the SN1 solvolysis of this compound is the tertiary 1-methylcyclohexyl carbocation. This planar, sp²-hybridized species is formed in the rate-determining step of the reaction. While highly reactive and short-lived, its existence is inferred from the reaction kinetics and the stereochemical outcome of the products. Advanced techniques such as transient absorption spectroscopy can be employed to directly observe such fleeting carbocation intermediates in related systems.

Common reactions of this compound yield predictable byproducts. For instance, elimination reactions, often facilitated by a strong base like ethanolic potassium hydroxide (B78521) (KOH), result in the formation of alkene isomers. The two primary alkene byproducts are 1-methylcyclohexene (the more substituted, Zaitsev product) and methylenecyclohexane (B74748) (the less substituted, Hofmann product).

Similarly, SN1 reactions, such as solvolysis in water, lead to the formation of substitution products. The primary product is 1-methylcyclohexanol, formed by the attack of a water molecule on the carbocation intermediate, followed by deprotonation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for distinguishing between these isomeric byproducts. The chemical shift of each carbon atom provides a unique fingerprint for each molecule, based on its electronic environment. The sp²-hybridized carbons of the double bond in the alkene isomers, for example, appear in a characteristic downfield region (typically 100-150 ppm).

Below is a table of expected ¹³C NMR chemical shifts for the major byproducts of elimination reactions of this compound.

| Compound Name | Structure | Key ¹³C NMR Chemical Shifts (ppm) |

| 1-Methylcyclohexene | C1: ~134 ppmC2: ~121 ppmMethyl C: ~23 ppm | |

| Methylenecyclohexane | C1: ~149 ppm=CH₂: ~107 ppm |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Beyond standard NMR and IR spectroscopy, advanced techniques offer deeper insights into reaction dynamics and molecular structure. Raman spectroscopy, for example, is particularly well-suited for in-situ, real-time reaction monitoring.

Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of a molecule. wikipedia.org It is complementary to infrared (IR) spectroscopy. A key advantage of Raman spectroscopy is its low sensitivity to water, making it an excellent choice for monitoring reactions in aqueous solutions. mdpi.com Furthermore, the use of fiber-optic probes allows for non-invasive, real-time analysis of a reaction mixture without the need for sample extraction. irdg.org

In the context of this compound reactions, Raman spectroscopy can be used to monitor the progress of a substitution or elimination reaction. The disappearance of vibrational modes associated with the C-Cl bond of the starting material can be tracked over time. Simultaneously, the appearance of new peaks corresponding to the products, such as the C=C stretching vibration of an alkene byproduct (typically in the 1640-1680 cm⁻¹ region) or vibrations associated with a C-O bond in an alcohol product, can be observed. This allows for the determination of reaction kinetics, including the reaction rate and the identification of the reaction endpoint. mdpi.comfiveable.me

The table below outlines how Raman spectroscopy could be applied to monitor the reaction of this compound with a nucleophile.

| Species | Key Raman Vibrational Mode | Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| This compound | C-Cl Stretch | ~600-800 | Decrease in peak intensity indicates consumption of the reactant. |

| Alkene Byproduct | C=C Stretch | ~1640-1680 | Increase in peak intensity indicates the formation of the elimination product. |

| Alcohol Product | C-O Stretch | ~1000-1200 | Increase in peak intensity indicates the formation of the substitution product. |

Other advanced techniques like transient absorption spectroscopy are invaluable for studying the very early stages of reactions. This pump-probe technique allows for the detection and characterization of short-lived excited states and intermediates, such as the tertiary carbocation formed during the SN1 reaction of this compound, on timescales from femtoseconds to seconds. edinst.comavantes.com By providing direct spectroscopic evidence of such species, these methods offer a more complete picture of the reaction mechanism.

Applications of 1 Chloro 1 Methylcyclohexane in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Carboxylic Acids

A significant application of 1-chloro-1-methylcyclohexane is its role as a precursor in the synthesis of carboxylic acids, particularly 1-methylcyclohexanecarboxylic acid. This transformation can be achieved through several methods, most notably via the formation and carboxylation of Grignard reagents.

The Grignard reaction provides a classic and efficient route to 1-methylcyclohexanecarboxylic acid from this compound. The synthesis involves two primary steps:

Formation of the Grignard Reagent: this compound is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reaction forms the corresponding Grignard reagent, 1-methylcyclohexylmagnesium chloride. The presence of the ether is crucial for stabilizing the Grignard reagent.

Carboxylation: The newly formed Grignard reagent is then exposed to carbon dioxide, which can be in the form of dry ice (solid CO2) or bubbled through the reaction mixture. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule.

Acidification: The resulting magnesium carboxylate salt is then hydrolyzed with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate and yield the final product, 1-methylcyclohexanecarboxylic acid.

This method is particularly effective for tertiary halides like this compound, leading to good yields of the desired carboxylic acid.

Beyond the Grignard reaction, other methods exist for the carboxylation of this compound. One notable alternative involves a Friedel-Crafts-type reaction. In this approach, this compound can be condensed with a suitable substrate, followed by saponification and oxidation to yield the carboxylic acid. For instance, a documented synthesis involves the Friedel-Crafts condensation of this compound with methyl 2-furancarboxylate, which after subsequent chemical transformations, produces 1-methylcyclohexanecarboxylic acid.

Precursor in the Synthesis of Alkenes (e.g., 1-Methylcyclohexene)

This compound is a key precursor in the synthesis of 1-methylcyclohexene, a widely used alkene in organic synthesis. The formation of 1-methylcyclohexene from this compound is typically achieved through an elimination reaction, where a molecule of hydrogen chloride (HCl) is removed.

This elimination can be induced by treatment with a strong base. The base abstracts a proton from a carbon atom adjacent to the carbon bearing the chlorine atom, leading to the formation of a double bond and the expulsion of the chloride ion. Due to the tertiary nature of the substrate, E2 elimination is a favored pathway in the presence of a strong, non-nucleophilic base. The reverse reaction, the addition of HCl to 1-methylcyclohexene, yields this compound, illustrating the synthetic relationship between these two compounds. libretexts.orgechemi.com

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | Strong Base (e.g., Sodium Ethoxide) | 1-Methylcyclohexene | Elimination (E2) |

Utilization in the Formation of Ethers and Alcohols through Substitution Reactions

The tertiary nature of this compound influences its utility in substitution reactions for the formation of ethers and alcohols.

Formation of Alcohols:

1-Methylcyclohexanol can be synthesized from this compound via a nucleophilic substitution reaction. Due to the tertiary nature of the substrate, this reaction proceeds readily through an S(_N)1 mechanism. The first and rate-determining step is the departure of the chloride ion to form a stable tertiary carbocation (1-methylcyclohexyl cation). This is followed by a rapid attack of a nucleophile, such as water, on the carbocation. A final deprotonation step yields 1-methylcyclohexanol. The hydrolysis of this compound in the presence of a weak base like water is a typical example of this transformation.

Formation of Ethers:

The synthesis of ethers from this compound is more challenging. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. However, this reaction proceeds via an S(_N)2 mechanism, which is disfavored for tertiary halides due to steric hindrance. When this compound is treated with an alkoxide, which is also a strong base, the competing elimination reaction to form 1-methylcyclohexene is the predominant pathway. Therefore, this compound is not an ideal substrate for the Williamson ether synthesis.

| Reaction Type | Substrate | Nucleophile/Base | Major Product(s) | Mechanism |

| Alcohol Synthesis | This compound | H(_2)O | 1-Methylcyclohexanol | S(_N)1 |

| Ether Synthesis (Attempted) | This compound | Alkoxide (e.g., RO) | 1-Methylcyclohexene | E2 Elimination |

Derivatization for Complex Molecular Architectures

While this compound is a foundational building block for the synthesis of various functional groups as detailed above, its direct application in the construction of highly complex molecular architectures is not extensively documented in readily available scientific literature. Its primary role appears to be in the introduction of the 1-methylcyclohexyl moiety, which can then be further functionalized. The derivatization of this compound into carboxylic acids, alkenes, and alcohols provides more versatile intermediates that can subsequently participate in a broader range of carbon-carbon and carbon-heteroatom bond-forming reactions, thereby enabling the synthesis of more intricate structures. However, specific examples of its use as a key starting material in the total synthesis of complex natural products or pharmaceuticals are not prominently reported.

Applications in Catalyst Design and Development

The application of this compound in the direct design and development of catalysts is not a well-established area of research based on current literature. While organometallic catalysts are a cornerstone of modern organic synthesis, the ligands used to modify the metal center are typically more complex and possess specific electronic and steric properties. The 1-methylcyclohexyl group that can be derived from this compound does not possess common ligating functionalities. It is conceivable that derivatives of this compound could be synthesized to incorporate phosphine, amine, or other coordinating groups, which could then act as ligands for transition metals. However, there is no significant body of research indicating that this compound itself is a common precursor for the synthesis of widely used catalysts or their ligands. Its utility in the broader field of catalysis is more likely to be indirect, serving as a starting material for molecules that might be used in catalytic processes, rather than in the direct construction of the catalytic species itself.

Advanced Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis and Reactions

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of foundational compounds like 1-Chloro-1-methylcyclohexane. A primary focus is on improving the atom economy of its synthesis. jocpr.com Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org

The classical synthesis of this compound involves the hydrochlorination of 1-methylcyclohexene or methylenecyclohexane (B74748). study.comshaalaa.com This is an addition reaction, which is inherently atom-economical as all atoms from the reactants are incorporated into the final product. jocpr.com

Atom Economy Calculation for the Synthesis of this compound This interactive table calculates the atom economy for the synthesis of this compound from 1-Methylcyclohexene and Hydrogen Chloride.

| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) | Atom Economy (%) |

|---|---|---|---|---|---|---|

| 1-Methylcyclohexene | C₇H₁₂ | 96.19 | This compound | C₇H₁₃Cl | 132.63 | 100 |

| Hydrogen Chloride | HCl | 36.46 |

| Total Mass of Reactants | | 132.65 | Total Mass of Product | | 132.63 | |

Note: The calculation, Atom Economy = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100, demonstrates the 100% theoretical atom economy of this addition reaction. youtube.com

Future green chemistry approaches could focus on several key areas:

Catalytic Systems: While the direct addition of HCl is efficient, research into solid-supported catalysts could facilitate the reaction, minimize the use of corrosive reagents, and simplify purification. wiley-vch.de

Alternative Reagents: An alternative synthesis route utilizes acetyl chloride in ethanol (B145695) to generate HCl in situ. chemicalbook.com While effective, this method has a lower atom economy due to the formation of ethyl acetate as a byproduct. Green chemistry principles would encourage the optimization of the direct addition method over this route.